molecular formula C21H21N3O3S B2890446 N-[2-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide CAS No. 692761-76-5

N-[2-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide

Cat. No.: B2890446
CAS No.: 692761-76-5
M. Wt: 395.48
InChI Key: IMANYNLBHQGMNZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide typically involves multiple steps, including the formation of the piperidine ring, the quinoline moiety, and the sulfonamide group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Quinolinesulfonamide Moiety:

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-[2-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

N-[2-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(piperidine-1-carbonyl)phenyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21(24-14-4-1-5-15-24)17-10-2-3-11-18(17)23-28(26,27)19-12-6-8-16-9-7-13-22-20(16)19/h2-3,6-13,23H,1,4-5,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMANYNLBHQGMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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